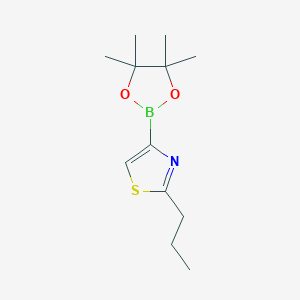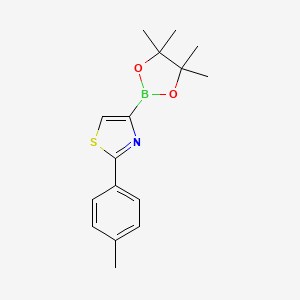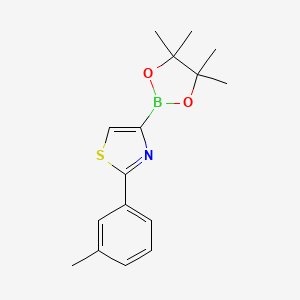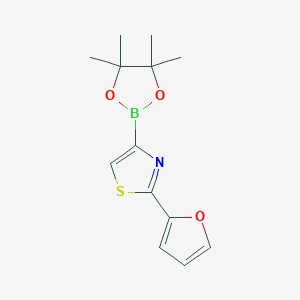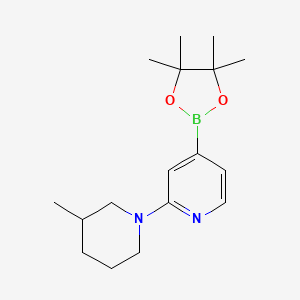
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester (MPBP) is an organic compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry and drug discovery. MPBP is a boronic acid ester, which is a type of organic compound that consists of a boron atom bonded to an organic group. MPBP has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is thought to involve the formation of a boron-containing intermediate, which can then react with a variety of different substrates. This intermediate is thought to be formed via the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has the potential to act as a catalyst in a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in lab experiments is its ability to act as a catalyst in a variety of different reactions. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different heterocycles, alcohols, and amines.
However, there are some limitations to using this compound in lab experiments. Firstly, it is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, it is not as stable as some other boronic acid esters, which can make it difficult to store and use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in scientific research. Firstly, further research could be conducted into its potential use in drug discovery and development. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis. Finally, further research could be conducted into its potential use as a catalyst in the synthesis of heterocycles, alcohols, and amines.
Synthesemethoden
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized from 4-methylimidazole and pyridine-4-boronic acid pinacol ester. The reaction involves the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product. This yields a boronate ester, which can then be hydrolyzed to yield the desired this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been studied extensively for its potential applications in synthetic chemistry and drug discovery. In particular, this compound has been studied for its ability to act as a catalyst in organic synthesis. It has been shown to be able to catalyze a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, this compound has been studied for its potential use in drug discovery and development. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-9-19(10-18-11)13-8-12(6-7-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSTELKIFFASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

